molecular formula C28H23ClN4O2S B2781273 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 1114915-89-7

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No. B2781273
CAS RN: 1114915-89-7
M. Wt: 515.03
InChI Key: PIFANADJBXCZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide” is a complex organic molecule . It has a molecular formula of C27H21ClN4O2S and an average mass of 500.999 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: c1ccc(cc1)Cn2c(=O)c3 c(cc([nH]3)c4ccccc4) nc2SCC(=O)NCc5ccccc5 Cl . This string represents a standard way to describe the structure of chemical molecules using short ASCII strings.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of heterocyclic compounds, including pyrrolo[3,2-d]pyrimidin derivatives, involves intricate chemical reactions that yield compounds with significant structural complexity. For instance, Nunna et al. (2014) described the synthesis of novel heterocyclic compounds exhibiting antibacterial and antifungal activities, highlighting the importance of structural design in medicinal chemistry (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014). Similarly, the crystallographic analysis of related compounds reveals their conformational properties, essential for understanding their interaction with biological targets (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Potential Biological Activities

The structural motifs present in pyrrolo[3,2-d]pyrimidin derivatives are of interest for their potential biological activities. Shibuya et al. (2018) discovered a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating the therapeutic potential of these compounds in diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018). Another study by Janardhan et al. (2014) focused on the synthesis of thiazolo[3,2-a]pyrimidinones, showcasing the diverse chemical reactivity and potential utility of these compounds in developing new therapeutic agents (Janardhan, Srinivas, Rajitha, & Péter, 2014).

properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2S/c29-22-14-8-7-13-21(22)16-30-25(34)18-36-28-32-24-15-23(20-11-5-2-6-12-20)31-26(24)27(35)33(28)17-19-9-3-1-4-10-19/h1-15,31H,16-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFANADJBXCZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

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